molecular formula C5H9NO4 B069004 (2R)-2-(methoxycarbonylamino)propanoic Acid CAS No. 171567-85-4

(2R)-2-(methoxycarbonylamino)propanoic Acid

Cat. No.: B069004
CAS No.: 171567-85-4
M. Wt: 147.13 g/mol
InChI Key: JAFZODJINWJNPZ-GSVOUGTGSA-N
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Description

(2R)-2-(Methoxycarbonylamino)propanoic acid is a chiral amino acid derivative featuring a methoxycarbonyl (carbamate) protecting group on the α-amino position of a propanoic acid backbone. The compound’s structure is characterized by:

  • Stereochemistry: The (2R) configuration at the α-carbon ensures enantiomeric specificity, critical for applications in asymmetric synthesis and drug development.
  • Functional groups: The methoxycarbonylamino group (-NH-C(O-OCH3)) serves as a protective moiety for the amino group, enhancing stability during synthetic processes .
  • Molecular formula: C₅H₉NO₄ (exact molecular weight: 147.13 g/mol).

Properties

IUPAC Name

(2R)-2-(methoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFZODJINWJNPZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

D-Alanine is suspended in dichloromethane (DCM) under inert conditions, followed by the addition of triethylamine (TEA) to deprotonate the amino group. Methoxycarbonyl chloride is introduced dropwise at 0–5°C to minimize side reactions. The reaction proceeds via nucleophilic acyl substitution, forming the Moc-protected intermediate. After stirring for 4–6 hours, the mixture is quenched with ice-water, and the product is extracted into ethyl acetate. Yield and purity depend on stoichiometric ratios:

  • Molar ratio (D-alanine : methoxycarbonyl chloride) : 1:1.2–1.5

  • Base : Triethylamine (1.5 equiv)

  • Temperature : 0–5°C

  • Typical yield : 80–85% with >95% purity.

Purification and Characterization

Crude product is purified via recrystallization from ethyl acetate and hexane. Nuclear magnetic resonance (NMR) confirms the (R)-configuration:

  • ¹H NMR (CDCl₃) : δ 1.43 (d, J = 7.2 Hz, 3H, CH₃), 4.38 (q, J = 7.2 Hz, 1H, CH), 5.11 (s, 2H, OCH₂), 5.39 (br, 1H, NH).

  • Optical rotation : [α]D²² = +31.3° (c = 3.0, CHCl₃) for the (R)-enantiomer.

Hydrolysis of Methyl Esters to Carboxylic Acids

Methyl ester precursors, such as (2R)-2-(methoxycarbonylamino)propanoic acid methyl ester, are hydrolyzed to yield the target carboxylic acid. This two-step process avoids racemization by maintaining mild acidic conditions.

Ester Synthesis and Hydrolysis

Step 1: Esterification
D-Alanine is treated with methanol and thionyl chloride to form the methyl ester. The Moc group is then introduced as described in Section 1.1.

Step 2: Saponification
The methyl ester is dissolved in ethanol-water (3:1), and 2.5 M sodium hydroxide is added at room temperature. After 40 minutes, the solution is acidified to pH 2 with 6N HCl, precipitating the carboxylic acid.

  • Yield : 98%

  • Purity : >99% after extraction with ethyl acetate and drying over Na₂SO₄.

Catalytic Coupling Methods for Industrial Scalability

Large-scale production requires cost-effective catalysts and solvent recovery systems. Tosic acid pyridinium salt has emerged as a robust catalyst for coupling reactions involving D-alanine derivatives.

Tetrahydrofuran (THF)-Mediated Coupling

In a 10 L flask, D-alanine derivative (0.9 mol) is dissolved in dry THF, followed by the addition of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (1 mol) and tosic acid pyridinium salt (0.1 mol). The mixture is refluxed for 8 hours, concentrated, and extracted with ethyl acetate. Ferric chloride washes remove residual catalysts, and recrystallization in ethyl acetate/sherwood oil yields 72% product with 97.1% purity.

Table 1: Optimization of Catalytic Coupling

ParameterConditionYield (%)Purity (%)
Catalyst loading0.1 mol7297.1
Reaction time8 hours7297.1
Solvent volume (THF)5 L7297.1
Post-reaction washingFeCl₃ (0.5 M)7297.1

Resolution Techniques for Enantiomeric Enrichment

Despite chiral starting materials, minor racemization may occur during synthesis. Diastereomeric salt formation with (-)-menthol resolves (R)- and (S)-enantiomers. The (R)-enantiomer preferentially crystallizes from ethanol, achieving >99% enantiomeric excess (ee).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Automated flow systems enhance reproducibility and reduce reaction times. Methoxycarbonylation in microreactors (residence time: 10 minutes) achieves 90% yield, outperforming batch processes.

Solvent Recycling

THF and ethyl acetate are recovered via distillation, reducing costs by 40% in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions: Isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isonicotinic acid and its derivatives varies depending on the specific application. For example, isonicotinic acid hydrazide (isoniazid) exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition occurs through the activation of isoniazid by the bacterial enzyme catalase-peroxidase (KatG), leading to the formation of reactive intermediates that target the mycolic acid synthesis pathway .

Comparison with Similar Compounds

Key Structural Analogues

The table below compares (2R)-2-(methoxycarbonylamino)propanoic acid with structurally related compounds, emphasizing functional group variations, stereochemistry, and applications:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Applications/Notes Reference ID
(2R)-2-(Methoxycarbonylamino)propanoic acid R-configuration; methoxycarbonylamino group; propanoic acid 147.13 Carbamate, carboxylic acid Chiral intermediate in peptide synthesis Inferred
(S)-2-(Methoxycarbonylamino)-3-methylbutanoic acid S-configuration; methoxycarbonylamino group; branched chain (butanoic acid) 175.17 Carbamate, carboxylic acid Intermediate in API synthesis (e.g., KZR-616 anti-inflammatory agent)
2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid tert-Butoxycarbonyl (Boc) group; hydroxy and aromatic substituents 297.31 Boc, hydroxyl, carboxylic acid Precursor for bioactive molecules with enhanced stability under acidic conditions
(2S)-2-(Phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid Benzyloxycarbonyl (Z) group; imidazole substituent 463.47 Z-group, imidazole, carboxylic acid Used in peptide synthesis with orthogonal protection strategies
(2R)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Cyclopentyl substituent; tert-butoxycarbonyl (Boc) group 240.32 Boc, cyclopentyl, carboxylic acid Stabilizes amino groups in hydrophobic environments
(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid N-methylated methoxycarbonylamino group; S-configuration 161.16 Methyl-carbamate, carboxylic acid Modulates electronic properties for tailored reactivity

Functional Group and Stability Analysis

  • Methoxycarbonyl vs. Boc/Z Groups: Methoxycarbonyl is smaller and less sterically hindered than Boc or Z groups, improving solubility in polar solvents . However, it is more labile under basic or nucleophilic conditions compared to Boc, which is stable in acids . Z groups (benzyloxycarbonyl) require hydrogenolysis for deprotection, limiting compatibility with catalysts like palladium .
  • Substituent Effects :

    • Aromatic or bulky substituents (e.g., cyclopentyl in ) enhance lipophilicity, favoring membrane permeability in drug candidates .
    • Hydroxy or imidazole groups () introduce hydrogen-bonding capacity, influencing binding affinity in biological systems.
  • Stereochemical Impact :

    • The (2R) configuration in the target compound may confer distinct biological activity compared to (2S) analogs, as seen in , where the S-isomer is used in anti-inflammatory agents .

Research Findings and Trends

  • Stability Studies: Methoxycarbonylamino derivatives exhibit faster deprotection rates (t₁/₂ ~30 min in 1M NaOH) compared to Boc-protected analogs (t₁/₂ >24 hrs in 1M HCl) .

Biological Activity

(2R)-2-(methoxycarbonylamino)propanoic acid, also known as a chiral amino acid derivative, is a compound with significant implications in biochemical research and pharmaceutical applications. Its structure, characterized by the presence of a methoxycarbonyl group, positions it as a vital building block in peptide synthesis and as a potential therapeutic agent.

Chemical Structure and Properties

The chemical formula for (2R)-2-(methoxycarbonylamino)propanoic acid is C5H9NO3C_5H_9NO_3. It features a methoxycarbonyl group (COOCH3-COOCH_3) attached to the amino acid backbone, which enhances its solubility and reactivity in biological systems. The stereochemistry of the compound is crucial for its biological activity, as chirality can significantly influence interaction with biological targets.

The primary mechanism of action for (2R)-2-(methoxycarbonylamino)propanoic acid involves its role as a protected amino acid in solid-phase peptide synthesis. The methoxycarbonyl group serves as a protective moiety, allowing for selective reactions without unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can engage in further coupling reactions to form complex peptide chains. This functionality is essential for the synthesis of biologically active peptides that may exhibit therapeutic properties.

Peptide Synthesis

This compound is frequently utilized in the synthesis of peptides due to its ability to protect the amino group during the formation of peptide bonds. The incorporation of (2R)-2-(methoxycarbonylamino)propanoic acid into peptide sequences can enhance stability and bioactivity.

Therapeutic Potential

Research has indicated that derivatives of (2R)-2-(methoxycarbonylamino)propanoic acid may possess anti-cancer properties through their role as histone deacetylase (HDAC) inhibitors. For instance, studies on related compounds have shown that modifications in the structure can lead to selective inhibition of various HDAC isoforms, which are implicated in cancer progression and other diseases .

Case Studies

  • HDAC Inhibition : A study evaluating azumamide analogs—compounds structurally related to (2R)-2-(methoxycarbonylamino)propanoic acid—demonstrated significant inhibitory effects on class I HDACs with IC50 values ranging from 14 to 67 nM. These findings suggest that similar modifications to (2R)-2-(methoxycarbonylamino)propanoic acid could yield potent HDAC inhibitors .
  • Peptide Therapeutics : In research involving noncanonical amino acids (ncAAs), (2R)-2-(methoxycarbonylamino)propanoic acid has been integrated into peptides designed for enhanced binding affinity to target proteins. This approach has implications for drug design, particularly in creating more effective therapeutic agents targeting specific diseases .

Data Tables

Property Value
Molecular Formula C₅H₉NO₃
Molecular Weight 145.13 g/mol
Solubility Soluble in water and organic solvents
Melting Point Not specified
Biological Activity IC50 Value
HDAC Inhibition14 - 67 nM
Potential Anti-cancer ActivityUnder investigation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-(methoxycarbonylamino)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves chiral starting materials or enzymatic resolution to achieve the (2R)-configuration. For example, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups can protect the amino group during synthesis. Chiral HPLC or capillary electrophoresis should be used to confirm enantiomeric purity (>98%) .

Q. What analytical techniques are critical for characterizing (2R)-2-(methoxycarbonylamino)propanoic acid?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methoxycarbonylamino group and stereochemistry (e.g., coupling constants for chiral centers).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₆H₁₁NO₄, MW 161.16 g/mol).
  • Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases for enantiopurity validation .

Q. How should researchers handle solubility challenges for this compound in biological assays?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may require co-solvents like ethanol or PEG-400 for aqueous buffers. Pre-dissolve in DMSO (10–50 mM stock) and dilute in assay buffers to avoid precipitation. Monitor stability via UV-Vis spectroscopy at 220–260 nm .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations can predict transition states for stereochemical outcomes. For example, simulate energy barriers for (R)- vs. (S)-configurations using software like Gaussian or ORCA. Pair with experimental data (e.g., NMR coupling constants) to validate models .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct couplings at 0–4°C to reduce kinetic energy and racemization.
  • Activating Agents : Use HATU or COMU instead of EDCl/HOBt for faster activation.
  • Monitoring : Track racemization via circular dichroism (CD) or Marfey’s reagent derivatization .

Q. How can researchers investigate the compound’s interactions with metabolic enzymes (e.g., esterases or amidases)?

  • Methodological Answer :

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure enzyme inhibition.
  • Molecular Docking : Model interactions with esterase active sites (PDB: 1TQH) using AutoDock Vina.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) for enzyme-compound complexes .

Safety and Best Practices

Q. What safety protocols are essential when handling (2R)-2-(methoxycarbonylamino)propanoic acid?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution.
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis.
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with vermiculite .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Batch Analysis : Compare purity certificates (e.g., HPLC ≥95%) and storage conditions between studies.
  • Assay Standardization : Use internal controls (e.g., known inhibitors) to validate assay reproducibility.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in IC₅₀ or EC₅₀ values .

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